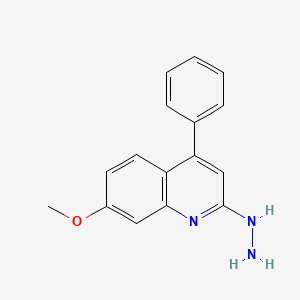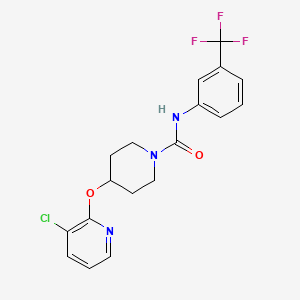
2-Hydrazinyl-7-methoxy-4-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-7-methoxy-4-phenylquinoline (HMPhQ) is a heterocyclic organic compound with a quinoline ring system and a hydrazine functional group. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .
Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-7-methoxy-4-phenylquinoline consists of a quinoline ring system, a hydrazine functional group, and a methoxy group . The InChI code for this compound is 1S/C16H15N3O/c1-20-12-7-8-13-14 (11-5-3-2-4-6-11)10-16 (19-17)18-15 (13)9-12/h2-10H,17H2,1H3, (H,18,19) .Physical And Chemical Properties Analysis
2-Hydrazinyl-7-methoxy-4-phenylquinoline is a powder with a molecular weight of 265.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel compounds from derivatives similar to "2-Hydrazinyl-7-methoxy-4-phenylquinoline" exhibiting significant antimicrobial activities. For instance, compounds synthesized from the condensation of hydrazino-phenylquinazoline and monosaccharides have shown antifungal and antibacterial activities (El‐Hiti et al., 2000).
Anti-Cancer Activity
Derivatives incorporating a quinoline moiety have been evaluated for their anti-cancer activity against various cancer cell lines, showing significant potential. The development of biologically active hydrazide compounds derived from quinoline hydrazones has indicated promising results in reducing cell viability of neuroblastoma and breast adenocarcinoma cells with significant selectivity over normal cells (Bingul et al., 2016).
Corrosion Inhibition
Compounds structurally related to "2-Hydrazinyl-7-methoxy-4-phenylquinoline" have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives has demonstrated their effectiveness in protecting iron against corrosion, with the inhibition process facilitated by the adsorption of these compounds on the metal surface, suggesting their application in corrosion protection technologies (Erdoğan et al., 2017).
Green Corrosion Inhibitors
Quinoline derivatives, through electrochemical studies, have been found to act as efficient green corrosion inhibitors for mild steel in acidic medium. These inhibitors showcase high inhibition efficiency, adsorbing on the metal surface and significantly reducing corrosion rates, indicating their potential in environmentally friendly corrosion protection methods (Singh et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2-Hydrazinyl-7-methoxy-4-phenylquinoline could include further investigation into its synthesis, chemical reactions, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as its interactions with biological targets .
Eigenschaften
IUPAC Name |
(7-methoxy-4-phenylquinolin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19-17)18-15(13)9-12/h2-10H,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRQMRJRMCTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)NN)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-7-methoxy-4-phenylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)



![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)
![Indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2840356.png)
![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2840357.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2840360.png)

![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)